molecular formula C23H24N4O4 B3209215 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1058240-72-4

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No.: B3209215
CAS No.: 1058240-72-4
M. Wt: 420.5 g/mol
InChI Key: AFEQATSTQKUZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a synthetic urea derivative characterized by three distinct structural motifs:

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, often associated with anti-inflammatory or kinase inhibitory activity.
  • Urea linker: Connects the benzodioxin and pyridazinone groups via a propyl chain, offering hydrogen-bonding capabilities critical for target engagement.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16-3-5-17(6-4-16)19-8-10-22(28)27(26-19)12-2-11-24-23(29)25-18-7-9-20-21(15-18)31-14-13-30-20/h3-10,15H,2,11-14H2,1H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEQATSTQKUZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyridazinone group. Key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters.

    Coupling Reactions: The final step involves the coupling of the benzodioxin and pyridazinone intermediates using urea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and benzodioxin sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted urea and benzodioxin derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxin have been synthesized and tested against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated that these compounds could serve as promising leads for developing therapeutic agents targeting these diseases .

Anticancer Activity

Compounds featuring similar structural motifs have shown promise in anticancer research. The incorporation of heterocycles like pyridazine has been linked to enhanced cytotoxicity against various cancer cell lines. Investigations into the mechanisms of action reveal that such compounds may induce apoptosis or inhibit tumor growth through various pathways .

Neuroprotective Effects

The neuroprotective properties of benzodioxin derivatives have been highlighted in several studies. These compounds may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative disorders .

Case Study 1: Enzyme Inhibition

In a study examining the synthesis of sulfonamide derivatives containing benzodioxin moieties, several compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The most active compounds demonstrated effective inhibition at low micromolar concentrations, suggesting their potential use in managing T2DM and AD .

Case Study 2: Anticancer Evaluation

A series of pyridazine-based compounds were evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with a benzodioxin scaffold exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds might act through the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It may modulate signaling pathways related to inflammation and cell survival, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkers and Heterocyclic Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight Core Structure Substituents Biological Activity (Reported) Reference
Target Compound ~453.5 g/mol Benzodioxin + Pyridazinone 4-Methylphenyl, propyl-urea linker Hypothesized kinase inhibition -
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 550.1 g/mol Tetrahydroimidazopyridine Bromophenyl, cyano, dicarboxylate Not specified; synthetic intermediate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ~538.5 g/mol Tetrahydroimidazopyridine Nitrophenyl, phenethyl, cyano Not specified; synthetic intermediate

Key Observations :

  • The target compound’s urea linker differentiates it from the dicarboxylate esters in and , which may alter solubility and hydrogen-bonding capacity.

Bioactivity and Compatibility Considerations

Compounds with urea groups are frequently explored for enzyme inhibition. For example:

  • Azadirachtin (): A limonoid with insecticidal properties. While structurally distinct, compatibility studies highlight that urea derivatives like the target compound could synergize with microbial pesticides (e.g., Beauveria bassiana) by stressing insect physiology, though empirical data is needed .
  • Salternamide E (): A marine actinomycete-derived metabolite.

Molecular Descriptor and QSAR Insights

Using van der Waals and electronic descriptors ():

Table 2: Hypothetical QSAR Comparison
Descriptor Target Compound Tetrahydroimidazopyridine Analogues ()
LogP ~3.2 (estimated) ~4.5–5.0 (higher lipophilicity)
Polar Surface Area ~90 Ų ~110–120 Ų
Hydrogen Bond Donors 2 (urea NH groups) 0 (ester groups)

The target compound’s lower logP and polar surface area suggest better aqueous solubility than the dicarboxylate analogues, which may improve bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves coupling dihydrobenzodioxin and dihydropyridazine moieties via a urea linker. A solvent-free reflux method (e.g., using DMF-DMA as a catalyst, as in ) can minimize side reactions. Yield optimization may include:

  • Temperature control : Maintaining 110–120°C during condensation (similar to dihydropyrimidine synthesis in ).
  • Purification : Sequential recrystallization with ethanol/water mixtures to isolate the urea product.
  • Catalyst screening : Testing alternatives to DMF-DMA, such as DBU, to enhance regioselectivity.
  • Reaction monitoring : Using TLC or HPLC to track intermediate formation (e.g., benzodioxin-6-yl carbonyl intermediates in ) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the urea linkage (δ ~5.5–6.5 ppm for NH protons) and aromatic substituents. Compare with analogous dihydropyridazine derivatives (e.g., δ 7.2–8.0 ppm for para-substituted phenyl groups in ) .
  • IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching in urea and dihydropyridazine) and 1200–1250 cm⁻¹ (C-O-C in benzodioxin) .
  • HRMS : Validate molecular weight (e.g., ±2 ppm accuracy, as in ) to distinguish from byproducts .
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity and resolve regioisomers .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this urea derivative during synthesis?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states for urea bond formation, as proposed by ICReDD’s workflow (). This identifies energy barriers and guides solvent/catalyst selection .
  • Solvent effects : Use COSMO-RS simulations to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) .
  • Tautomer stability : Calculate relative stabilities of keto-enol tautomers in the dihydropyridazine ring using Gaussian or ORCA .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity studies, as in ) and control for metabolite interference .
  • SAR analysis : Compare substituent effects (e.g., 4-methylphenyl vs. nitro/chloro groups in ) on activity. Use molecular docking to map interactions with targets (e.g., enzymes or receptors) .
  • Data reconciliation : Apply multivariate statistics (PCA or PLS) to identify outliers or confounding variables in dose-response datasets .

Q. What are the challenges in crystallographic analysis of this compound, and how can they be addressed using advanced software?

  • Methodological Answer :

  • Crystal growth : Optimize vapor diffusion (e.g., ether/pentane) to obtain single crystals. The dihydropyridazine ring may cause twinning; use SHELXD ( ) for structure solution .
  • Disorder modeling : Refine dynamic urea NH protons using SHELXL’s restraints (ISOR/DFIX commands) .
  • Validation : Cross-check with Hirshfeld surfaces (CrystalExplorer) to confirm hydrogen bonding (e.g., urea NH···O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.